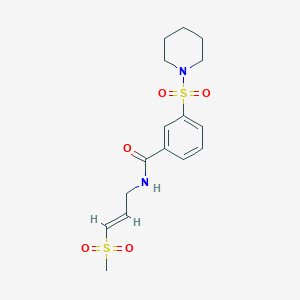
(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as compound 34, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 involves the inhibition of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide binds to the ATP-binding site of CK2 and prevents its activity. In addition, (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
生化和生理效应
Compound 34 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 in lab experiments is its specificity for the protein kinase CK2, which allows for the study of its role in various cellular processes. However, one limitation of using this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions related to (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34, including the development of more potent and selective inhibitors of CK2, the study of its potential in combination with other cancer treatments, and the study of its potential in other neurological disorders. In addition, the use of (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 in drug delivery systems and its pharmacokinetics in vivo should be further studied.
合成方法
Compound 34 has been synthesized using different methods, including a one-pot reaction, a Suzuki-Miyaura cross-coupling reaction, and a palladium-catalyzed coupling reaction. The one-pot reaction involves the reaction of 3-(piperidin-1-ylsulfonyl)benzaldehyde with methylsulfonyl allyl bromide and triethylamine in the presence of palladium acetate and copper (II) acetate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-(piperidin-1-ylsulfonyl)benzeneboronic acid with 3-bromoallyl methyl sulfone in the presence of palladium acetate and triphenylphosphine. The palladium-catalyzed coupling reaction involves the reaction of 3-(piperidin-1-ylsulfonyl)benzaldehyde with methylsulfonyl allyl bromide in the presence of palladium acetate and triphenylphosphine.
科学研究应用
Compound 34 has been studied for its potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide has shown potential as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. In inflammation, (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide has been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)12-6-9-17-16(19)14-7-5-8-15(13-14)25(22,23)18-10-3-2-4-11-18/h5-8,12-13H,2-4,9-11H2,1H3,(H,17,19)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBEOJYZFDQKN-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)
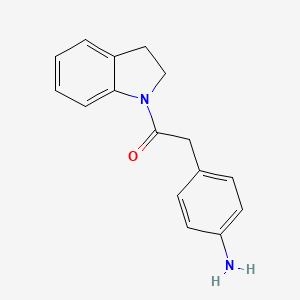
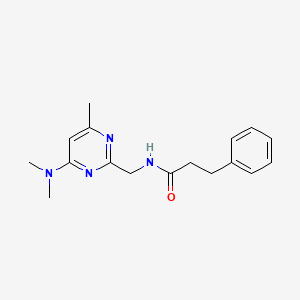
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
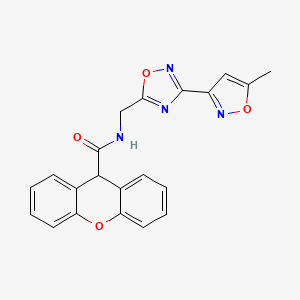
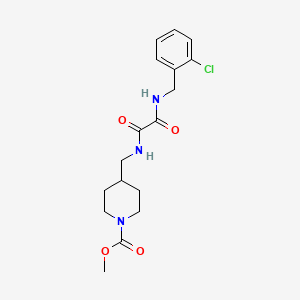
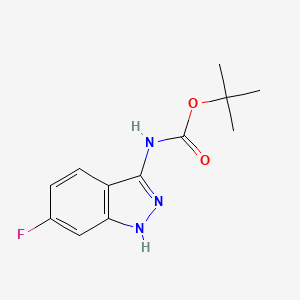
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
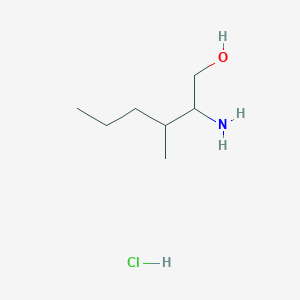
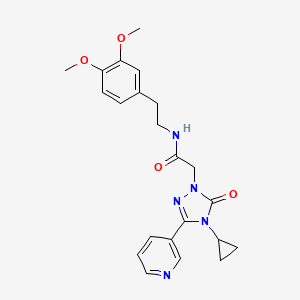
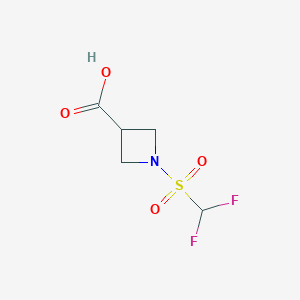
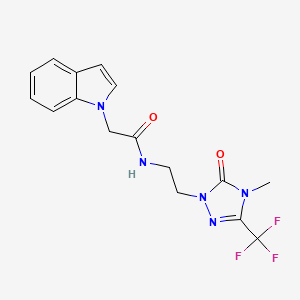
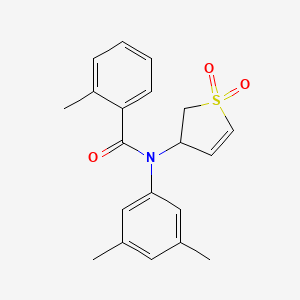
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)